3-(Bromomethyl)-6-chloropyridazine CAS number
3-(Bromomethyl)-6-chloropyridazine CAS number
An In-Depth Technical Guide to 3-(Bromomethyl)-6-chloropyridazine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-6-chloropyridazine, a bifunctional heterocyclic compound poised as a valuable, albeit not commercially cataloged, building block for synthetic and medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this molecule is not readily found in major chemical databases—suggesting its role as a reactive intermediate rather than a stable, stock chemical—its utility is projectable from its constituent reactive moieties. This document outlines a robust, proposed synthesis via benzylic-type bromination, delves into the compound's dual reactivity profile governed by the bromomethyl and chloro-substituted pyridazine groups, and explores its potential applications as a key scaffold in the design and development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.
Introduction and Physicochemical Profile
3-(Bromomethyl)-6-chloropyridazine is a halogenated pyridazine derivative featuring two distinct reactive centers. The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to act as a bioisostere for other aromatic systems.[1][2] The two adjacent nitrogen atoms are effective hydrogen bond acceptors, which can facilitate crucial binding interactions with biological targets such as enzymes and receptors.[3] The molecule's structure is completed by a chlorine atom at the 6-position and a highly reactive bromomethyl group at the 3-position, making it an ideal precursor for introducing the (6-chloropyridazin-3-yl)methyl moiety into larger, more complex molecules.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) |
| CAS Number | Not assigned or publicly available |
Proposed Synthesis and Characterization
The most chemically sound and direct route to 3-(Bromomethyl)-6-chloropyridazine is the free-radical bromination of the readily available precursor, 3-methyl-6-chloropyridazine. This transformation is analogous to benzylic bromination and is most effectively achieved using the Wohl-Ziegler reaction.[4][5]
The Wohl-Ziegler Bromination Approach
This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][6] The reaction proceeds with high selectivity for the methyl group due to the resonance stabilization of the resulting pyridazinyl-methyl radical intermediate.[7][8]
Caption: Proposed synthesis via Wohl-Ziegler bromination.
Reaction Mechanism
The mechanism is a classic free-radical chain reaction:[9]
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with NBS to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-6-chloropyridazine. This forms a resonance-stabilized pyridazinyl-methyl radical.
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This radical reacts with a molecule of NBS (or Br₂) to yield the final product, 3-(Bromomethyl)-6-chloropyridazine, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when radicals combine with each other.
Detailed Experimental Protocol (Proposed)
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Materials: 3-methyl-6-chloropyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-chloropyridazine (1 equivalent).
-
Add the solvent (e.g., CCl₄) to dissolve the starting material.
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Add NBS (1.0-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Characterization
The identity and purity of the synthesized 3-(Bromomethyl)-6-chloropyridazine would be confirmed using standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methylene protons (-CH₂Br) around δ 4.5-4.8 ppm. Two doublets in the aromatic region for the pyridazine ring protons. |
| ¹³C NMR | A signal for the methylene carbon (-CH₂Br) around δ 30-35 ppm. Signals in the aromatic region for the pyridazine ring carbons. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the compound (m/z ~206/208/210) with a characteristic isotopic pattern for one bromine and one chlorine atom. |
Chemical Properties and Reactivity
3-(Bromomethyl)-6-chloropyridazine is a versatile synthetic intermediate due to its two distinct electrophilic sites, which allow for sequential and regioselective functionalization.
Caption: Dual reactivity pathways of 3-(Bromomethyl)-6-chloropyridazine.
Nucleophilic Substitution at the Bromomethyl Group
The C-Br bond in the bromomethyl group is highly polarized and sterically accessible, making it an excellent electrophile for Sₙ2 reactions.[10][11] This is the most facile reaction pathway for this molecule. A wide range of nucleophiles can be employed to displace the bromide, enabling the covalent attachment of the pyridazine scaffold to other molecules.
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N-Alkylation: Reaction with primary or secondary amines yields substituted amines.
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O-Alkylation: Reaction with alcohols or phenols in the presence of a base produces ethers.
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S-Alkylation: Reaction with thiols gives thioethers.
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C-Alkylation: Reaction with carbanions, such as enolates or organometallics, forms new carbon-carbon bonds.[11]
Reactions at the 6-Chloro Position
The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SₙAr), though this typically requires more forcing conditions (stronger nucleophiles, higher temperatures) than the Sₙ2 reaction at the bromomethyl site.[12][13] This differential reactivity allows for a stepwise functionalization strategy. Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a powerful method for constructing C-C, C-N, and C-O bonds at this position.[14]
Applications in Drug Discovery
The pyridazine core is a cornerstone in modern medicinal chemistry, appearing in drugs across various therapeutic areas.[15][16] 3-(Bromomethyl)-6-chloropyridazine serves as an ideal reagent to incorporate this valuable scaffold into drug candidates.
Caption: Role of the title compound in a drug discovery workflow.
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Anticancer Agents: Pyridazine derivatives have been extensively investigated as anticancer agents. They are found in inhibitors of key oncology targets like Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinases (CDKs).[17] The title compound can be used to synthesize novel analogs for these target classes.
-
Anti-Inflammatory Drugs: The pyridazine scaffold is present in molecules designed to modulate inflammatory pathways, including those targeting mediators like TNF-α and IL-6.[16]
-
Molecular Hybridization: A key strategy in modern drug design is molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to achieve improved affinity, better selectivity, or a dual mechanism of action.[17] 3-(Bromomethyl)-6-chloropyridazine is an excellent tool for this approach, allowing for the straightforward linkage of the pyridazine moiety to another bioactive core.
Safety, Handling, and Storage
As a reactive alkylating agent and a halogenated heterocycle, 3-(Bromomethyl)-6-chloropyridazine should be handled with appropriate caution.
-
Hazard Identification:
-
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation/Corrosion: Likely to be a severe irritant to the eyes, respiratory system, and skin. It should be considered a lachrymator.
-
Sensitization: Potential for skin sensitization upon repeated contact.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
To prevent degradation from moisture or light, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Conclusion
3-(Bromomethyl)-6-chloropyridazine represents a highly versatile yet under-documented synthetic intermediate. Its value lies in its dual reactivity, which enables the regioselective and sequential introduction of diverse functionalities. The bromomethyl group provides a reactive handle for nucleophilic substitution, while the chloro-substituted pyridazine ring offers opportunities for further modification via SₙAr or cross-coupling chemistry. By leveraging a straightforward synthesis via Wohl-Ziegler bromination, researchers can access this powerful building block to construct novel molecular architectures, particularly in the pursuit of new therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge for its synthesis, safe handling, and strategic application in advanced chemical research.
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